

Entinostat's Selectivity Profile: A Comparative Guide for HDAC1 and HDAC3

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Compound of Interest		
Compound Name:	IV-275	
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Entinostat (MS-275) is a benzamide histone deacetylase (HDAC) inhibitor that exhibits selectivity for class I HDACs. Understanding its specific inhibitory activity against individual HDAC isoforms, particularly HDAC1 and HDAC3, is crucial for researchers in oncology, immunology, and neurodegenerative diseases. This guide provides a comparative analysis of Entinostat's selectivity, supported by experimental data and detailed methodologies.

Data Presentation: Inhibitory Potency of Entinostat

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for Entinostat against various HDAC isoforms, highlighting its selectivity for class I enzymes. It is important to note that IC50 values can vary between different studies and assay conditions.



HDAC Isoform	Class	Entinostat IC50 (nM)	Reference
HDAC1	I	243	[1][2]
510	[3]		
HDAC2	I	453	[1][2]
HDAC3	I	248	[1][2]
1700	[3]		
HDAC4	lla	>100,000	[3]
HDAC6	IIb	>100,000	[3]
HDAC8	I	>100,000	[3]
HDAC10	IIb	>100,000	[3]

As the data indicates, Entinostat potently inhibits HDAC1 and HDAC3, with some studies showing similar potency for both, while others suggest a stronger inhibition of HDAC1.[4] It is significantly less active against other HDAC isoforms, establishing its profile as a class I selective inhibitor.

Experimental Protocols

The determination of HDAC inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro HDAC Enzymatic Assay

This type of assay quantifies the inhibitory potency of a compound against purified, recombinant HDAC enzymes.[5]

Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant HDAC enzyme in the presence of varying concentrations of the inhibitor. The HDAC enzyme removes the acetyl group from the substrate. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence intensity is directly proportional to the HDAC enzyme's activity.[5]



Detailed Procedure:

- Compound Preparation: The test compound, such as Entinostat, is serially diluted in Dimethyl Sulfoxide (DMSO) and then further diluted into the assay buffer to achieve a range of final concentrations.[5]
- Reaction Setup: Recombinant human HDAC1 or HDAC3 enzyme is added to the wells of a 384-well plate containing the diluted inhibitor.[5]
- Enzymatic Reaction: The fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) is added to each well to start the reaction.[6] The plate is then incubated at 37°C for a defined period, typically 60 minutes.[5]
- Development: A developer solution, often containing trypsin, is added to each well.[6] This
 stops the initial reaction and initiates the cleavage of the deacetylated substrate. The plate is
 incubated at room temperature for approximately 15-30 minutes.[5][7]
- Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[5]
- Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.[5][7]

Cellular Target Engagement Assay

Cellular assays are critical for confirming that an inhibitor can engage its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is one such method.

Principle: CETSA operates on the principle that when a ligand (like an inhibitor) binds to its target protein, it stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. By heating cells to various temperatures and measuring the amount of soluble (non-denatured) target protein remaining, one can determine if the inhibitor has engaged its target.[5]

Detailed Procedure:

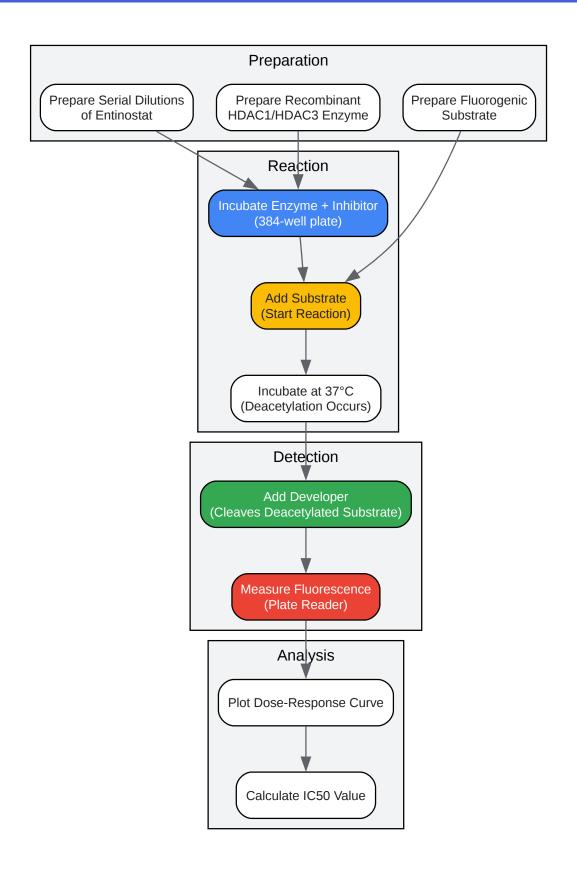


- Cell Treatment: Adherent cells are cultured and treated with either a vehicle control (e.g., DMSO) or the test inhibitor at various concentrations for a specific duration.[5]
- Harvesting and Heating: Cells are harvested, washed, and resuspended in a buffer. The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a few minutes, followed by rapid cooling.[5]
- Lysis and Fractionation: The cells are lysed to release their contents. The soluble protein fraction is then separated from the aggregated, denatured proteins by centrifugation.[5]
- Protein Quantification: The amount of the specific target protein (e.g., HDAC1 or HDAC3)
 remaining in the soluble fraction at each temperature is quantified. This is typically done
 using Western blotting.[5]
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

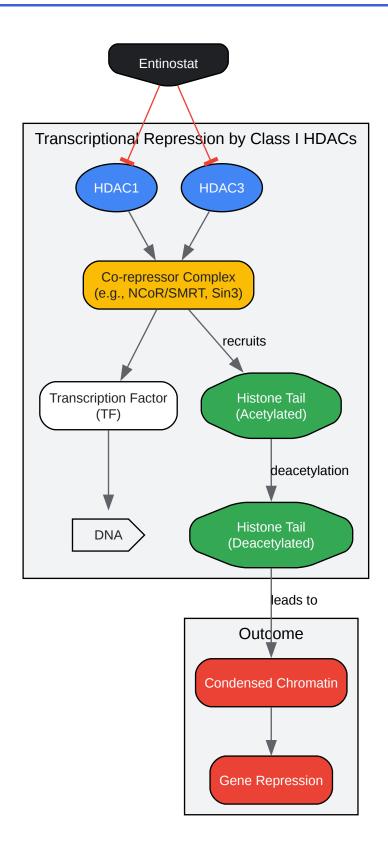




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Caption: Workflow for an in vitro fluorogenic HDAC inhibition assay.





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